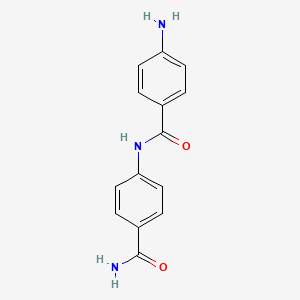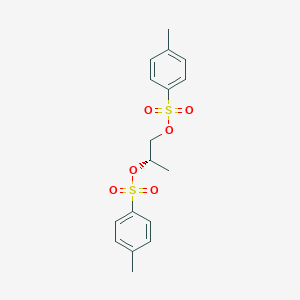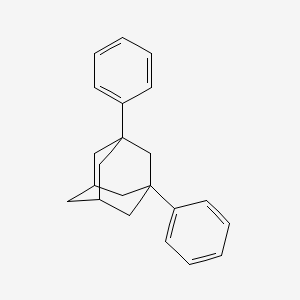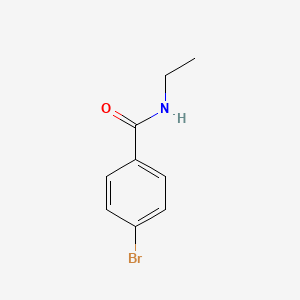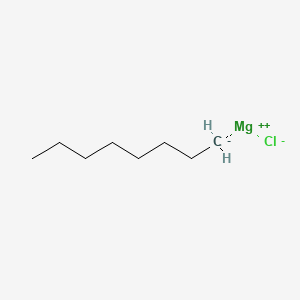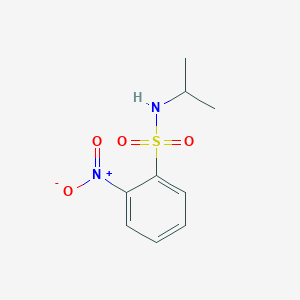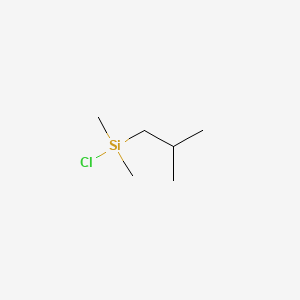
Chloroisobutyldimethylsilane
Übersicht
Beschreibung
Chloroisobutyldimethylsilane is a chemical compound with the molecular formula C6H15ClSi . It is also known by several synonyms such as Silane, chlorodimethyl (2-methylpropyl)-; Chlorodimethyl (2-methylpropyl)silane; Silane, chloroisobutyldimethyl-; Dimethylisobutylchlorosilane; Isobutyldimethylchlorosilane; Isobutyldimethylsilyl chloride . The IUPAC name for this compound is chloro-dimethyl- (2-methylpropyl)silane .
Physical And Chemical Properties Analysis
Chloroisobutyldimethylsilane has a molecular weight of 150.72 . It has a boiling point of 131-133°C and a density of 0.860±0.06 g/cm3 . More detailed physical and chemical properties might be found in specialized chemical databases or literature .Wissenschaftliche Forschungsanwendungen
Surface Engineering and Biocompatibility Enhancement
Polydimethylsiloxane (PDMS), a material closely related to chloroisobutyldimethylsilane in its silicone family, has been extensively utilized for enhancing the biocompatibility of surfaces, particularly in stem cell research. A study demonstrated the use of a bio-inspired polydopamine coating strategy on PDMS surfaces to stabilize long-term bone marrow stromal cell culture. This approach significantly enhances the biocompatibility of PDMS-based microfluidic devices for prolonged cell analysis, highlighting the potential of silicone derivatives in biomedical applications (Chuah et al., 2015).
Analytical Chemistry and Sample Preparation
In analytical chemistry, PDMS, a silicone similar to chloroisobutyldimethylsilane, plays a crucial role due to its favorable physicochemical properties. Its use as a stationary phase in gas chromatographic separations and various sample preparation techniques, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), underlines the versatility of silicone-based materials in analytical procedures. This extensive application in sample preparation and analysis showcases the critical role of silicone derivatives in modern analytical methodologies (Seethapathy & Górecki, 2012).
Membrane Technology and Microfluidics
Silicone-based materials, including PDMS, have been innovatively used in membrane technology and microfluidics, areas that could potentially incorporate chloroisobutyldimethylsilane for similar purposes. A notable development is the direct 3D printing of PDMS to create novel chip geometries for lab-on-a-chip applications, which could revolutionize the field by enabling rapid production of complex device geometries for a myriad of applications, from gas-liquid contacting to nanofiltration (Femmer et al., 2014).
Biomedical Applications
The biocompatibility and versatile mechanical properties of PDMS have found applications in various biomedical fields, suggesting potential uses for chloroisobutyldimethylsilane in creating biocompatible devices or coatings. PDMS's applications in devices like microfluidic "Organs-on-Chip" underscore the importance of silicone derivatives in studying cell behavior and testing drug effects, indicating a broad spectrum of uses in biomedicine and pharmaceutical research (Meer et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
chloro-dimethyl-(2-methylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClSi/c1-6(2)5-8(3,4)7/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSURLOVKBVPAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181909 | |
| Record name | Chloroisobutyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroisobutyldimethylsilane | |
CAS RN |
27490-70-6 | |
| Record name | Chlorodimethyl(2-methylpropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27490-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroisobutyldimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027490706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroisobutyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroisobutyldimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chloroisobutyldimethylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4RQ5F7SD7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





